molecular formula C12H23NO3 B8382650 Ethyl 4-butyl-4-hydroxy-1-piperidinecarboxylate

Ethyl 4-butyl-4-hydroxy-1-piperidinecarboxylate

Cat. No.: B8382650
M. Wt: 229.32 g/mol
InChI Key: NONQBMIKEVLCEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-butyl-4-hydroxy-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

ethyl 4-butyl-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-3-5-6-12(15)7-9-13(10-8-12)11(14)16-4-2/h15H,3-10H2,1-2H3

InChI Key

NONQBMIKEVLCEK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCN(CC1)C(=O)OCC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an atmosphere of argon, to a solution of ethyl 4-oxo-1-piperidinecarboxylate (1.00 g) in anhydrous tetrahydrofuran (5 mL) was added n-butyl lithium (1.56M hexane solution, 5.62 mL) at −40° C. The reaction mixture was stirred at 0° C. for 2 hours. The reaction mixture was poured in saturated ammonium chloride aqueous solution and extracted with ethyl acetate. The organic layer was washed with a saturated saline solution and dried over anhydrous magnesium sulfate. The solvent was evaporated and the obtained residue was purified with column chromatography on silica gel (hexane:ethyl acetate=7:3) to give the title compound (269 mg) having the following physical data.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.62 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.